

Controlled release systems using poly(lupinine acrylate) matrices

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Compound of Interest

Compound Name: Lupinine, acrylate (ester)

CAS No.: 60537-74-8

Cat. No.: B1675506

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Executive Summary

This guide details the fabrication, characterization, and application of poly(lupinine acrylate) (PLA) matrices for controlled drug delivery. Unlike conventional aliphatic amine polymers (e.g., PDMAEMA), poly(lupinine acrylate) incorporates a bulky, hydrophobic quinolizidine alkaloid moiety. This unique structure confers a distinct hydrophobic-hydrophilic transition and pH-buffering capacity, making it an ideal candidate for targeting acidic microenvironments (e.g., solid tumors, lysosomes) or for modulating release kinetics based on physiological pH gradients.

Chemical Basis & Rationale

The efficacy of poly(lupinine acrylate) relies on the protonation state of the bridgehead nitrogen within the lupinine cage.

- Structure: Lupinine ((1R, 9aR)-octahydro-2H-quinolizin-1-yl)methanol) is esterified with acrylic acid to form the monomer.
- Mechanism:
 - Physiological pH (7.4): The bulky bicyclic structure dominates, creating a hydrophobic, collapsed matrix that retains encapsulated payloads.

- Acidic pH (< 6.5): Protonation of the tertiary amine () induces electrostatic repulsion and hydration of the polymer chains, triggering matrix swelling and payload release.

Protocol: Monomer Synthesis & Polymerization

Reagents & Equipment

- Reagents: Lupinine (98%), Acryloyl chloride, Triethylamine (TEA), Dichloromethane (DCM, anhydrous), AIBN (Recrystallized), 1,4-Dioxane.
- Equipment: Schlenk line, Rotary evaporator, NMR (400 MHz), FTIR.

Step-by-Step Synthesis

Step A: Synthesis of Lupinine Acrylate (Monomer)

- Dissolution: Dissolve 5.0 g of Lupinine (29.5 mmol) and 4.5 g TEA (1.5 eq) in 50 mL anhydrous DCM under atmosphere. Cool to 0°C.
- Acryloylation: Add Acryloyl chloride (3.2 g, 1.2 eq) dropwise over 30 minutes. The reaction is exothermic; maintain temperature < 5°C to prevent polymerization.
- Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature (RT) and stir overnight (12h).
- Purification:
 - Filter off the precipitated triethylamine hydrochloride salt.
 - Wash the filtrate with (sat. aq.) and brine.
 - Dry over , filter, and concentrate via rotary evaporation.

- Checkpoint: Verify purity via TLC (Silica, Hexane:EtOAc 3:1).

Step B: Free Radical Polymerization

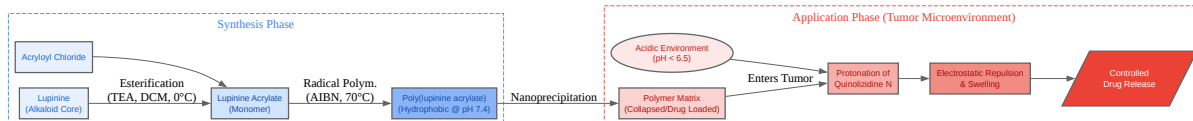
- Preparation: In a Schlenk tube, dissolve Lupinine Acrylate (2.0 g) in 1,4-Dioxane (10 mL).
- Initiation: Add AIBN (1 mol% relative to monomer).
- Degassing: Perform three freeze-pump-thaw cycles to remove oxygen (critical for radical stability).
- Polymerization: Immerse in an oil bath at 70°C for 24 hours under magnetic stirring.
- Precipitation: Cool to RT and dropwise add the solution into excess cold diethyl ether. The polymer will precipitate as a white/off-white solid.
- Drying: Vacuum dry at 40°C for 24 hours.

Matrix Fabrication: Nanoprecipitation Protocol

This method generates pH-sensitive nanoparticles (NPs) suitable for intravenous administration.

- Organic Phase: Dissolve 50 mg Poly(lupinine acrylate) and 5 mg Hydrophobic Drug (e.g., Paclitaxel) in 5 mL Acetone.
- Aqueous Phase: Prepare 20 mL deionized water (pH 7.4) with 0.1% Pluronic F-127 stabilizer.
- Precipitation: Inject the organic phase into the aqueous phase under vigorous stirring (1000 rpm) using a syringe pump (rate: 0.5 mL/min).
- Solvent Removal: Stir open-vessel for 4 hours to evaporate acetone.
- Collection: Centrifuge (15,000 g, 20 min) and wash twice with PBS.

Experimental Workflow & Mechanism (Visualization)



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Figure 1: Synthesis pathway of poly(lupinine acrylate) and the mechanism of pH-triggered drug release in acidic microenvironments.

Characterization & Release Kinetics

To validate the system, the following parameters must be quantified.

Key Characterization Metrics

Technique	Parameter	Expected Outcome
1H NMR	Chemical Structure	Disappearance of vinyl protons (5.8-6.4 ppm); Broadening of lupinine ring signals.
DLS	Particle Size	~100-200 nm at pH 7.4; Significant increase (>400 nm) at pH 5.0 (Swelling).
Zeta Potential	Surface Charge	Slightly positive/neutral at pH 7.4; Highly positive (+20 to +40 mV) at pH 5.0.
TEM	Morphology	Spherical, compact structures (pH 7.4) vs. diffuse, swollen structures (pH 5.0).

In Vitro Release Protocol

- Setup: Dialysis method (MWCO 3.5 kDa).
- Conditions:
 - Condition A: PBS (pH 7.4) – Simulates blood circulation.
 - Condition B: Acetate Buffer (pH 5.0) – Simulates lysosome/tumor.
- Sampling: Aliquots taken at 0.5, 1, 2, 4, 8, 12, 24, 48 hours.
- Analysis: HPLC or UV-Vis spectrophotometry.
- Data Processing: Fit data to the Korsmeyer-Peppas equation () to determine the diffusion mechanism.

Troubleshooting & Optimization

- Issue: Low Molecular Weight.
 - Cause: Chain transfer to the alkaloid nitrogen or impurities.
 - Solution: Recrystallize AIBN; Ensure strict oxygen-free conditions; Consider RAFT polymerization using a trithiocarbonate agent for better control [1].
- Issue: Burst Release at pH 7.4.
 - Cause: Polymer is too hydrophilic or drug is adsorbed on surface.
 - Solution: Copolymerize with a hydrophobic monomer (e.g., Methyl Methacrylate) to tune the Hydrophilic-Lipophilic Balance (HLB).
- Issue: Incomplete Monomer Conversion.
 - Cause: Steric hindrance of the bulky lupinine cage.
 - Solution: Increase reaction time to 48h or increase temperature to 80°C (using Toluene).

References

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